1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide
Overview
Description
1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is commonly referred to as FUB-PB-22, and it is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana. FUB-PB-22 has gained popularity in recent years due to its potent psychoactive effects, and it has been used both recreationally and for scientific research purposes. In
Mechanism of Action
FUB-PB-22 acts on the CB1 receptor in a similar manner to 1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide, by binding and activating the receptor. This leads to the activation of various signaling pathways in the brain, resulting in the psychoactive effects of FUB-PB-22. It has also been shown to have some affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic and anxiolytic effects, making it a potential therapeutic agent for the treatment of pain and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FUB-PB-22 in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological and pathological conditions. However, one of the limitations of using FUB-PB-22 is its potential for abuse and dependence, which can lead to ethical concerns in scientific research.
Future Directions
There are several future directions for the use of FUB-PB-22 in scientific research. One direction is the development of new therapeutic agents based on the structure of FUB-PB-22, which could have improved efficacy and safety profiles. Another direction is the study of the long-term effects of FUB-PB-22 on the brain and body, which could provide valuable insights into the potential risks and benefits of using synthetic cannabinoids. Finally, the use of FUB-PB-22 in combination with other drugs or therapies could lead to the development of new treatment strategies for various diseases and disorders.
Scientific Research Applications
FUB-PB-22 has been widely used in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological conditions. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of 1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide. Its use in scientific research has led to the discovery of new therapeutic targets for the treatment of various diseases such as pain, anxiety, and depression.
properties
IUPAC Name |
1-(3-fluorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-17(2)14(19)11-6-8-18(9-7-11)15(20)12-4-3-5-13(16)10-12/h3-5,10-11H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNBDGXBQSDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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